

Synthesis Protocol for 2H-Indazol-2-ylacetic Acid: An Application Note

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Compound of Interest

Compound Name: 2H-indazol-2-ylacetic acid

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **2H-indazol-2-ylacetic acid**, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the regioselective N-alkylation of 1H-indazole with ethyl bromoacetate to yield the intermediate, ethyl 2-(2H-indazol-2-yl)acetate. This is followed by a robust basic hydrolysis to afford the final product. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, tabulated quantitative data for easy reference, and a visual representation of the synthetic workflow.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous pharmacologically active agents, exhibiting a wide range of biological activities. Specifically, the 2H-indazole scaffold is a key component in various therapeutic candidates. **2H-Indazol-2-ylacetic acid** serves as a crucial intermediate, enabling the introduction of a carboxylic acid moiety at the N2 position, which can be further functionalized for the development of novel drug candidates. This protocol outlines a reliable and reproducible two-step synthesis to obtain this important compound.

Data Presentation

Table 1: Physicochemical and Spectral Data of Ethyl 2-(2H-indazol-2-yl)acetate

Property	Value
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂
Molecular Weight	204.23 g/mol
Appearance	Colorless to pale yellow oil/solid
Boiling Point	Not reported
Melting Point	Not reported
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	8.24 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.66 (d, J=8.8 Hz, 1H), 7.33 (t, J=7.6 Hz, 1H), 7.11 (t, J=7.4 Hz, 1H), 5.10 (s, 2H), 4.26 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	167.9, 149.8, 127.1, 126.8, 122.6, 121.1, 120.8, 117.8, 62.0, 54.2, 14.2
IR (KBr, cm ⁻¹)	~1750 (C=O, ester), ~1620, ~1500 (C=C, aromatic)

Table 2: Physicochemical and Spectral Data of 2H-Indazol-2-ylacetic Acid

Property	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂ [1]
Molecular Weight	176.17 g/mol [1]
Appearance	Cream powder[2]
Melting Point	Not reported
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	13.1 (br s, 1H), 8.45 (s, 1H), 7.73 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.8 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.09 (t, J=7.4 Hz, 1H), 5.25 (s, 2H)
¹³ C NMR (DMSO-d ₆ , 101 MHz) δ (ppm)	169.5, 149.2, 126.8, 126.5, 122.1, 120.9, 120.5, 117.5, 54.8
IR (KBr, cm ⁻¹)	~3400-2500 (O-H, carboxylic acid), ~1720 (C=O, carboxylic acid)
Purity	≥ 95%[2]
Storage Conditions	0-8 °C[2]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(2H-indazol-2-yl)acetate

Materials:

- 1H-Indazole
- Ethyl bromoacetate
- Anhydrous Potassium Carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of 1H-indazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add ethyl bromoacetate (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2H-indazol-2-yl)acetate as a colorless to pale yellow oil or solid. The N-1 isomer may also be isolated as a byproduct.

Step 2: Synthesis of 2H-Indazol-2-ylacetic Acid (Hydrolysis)

Materials:

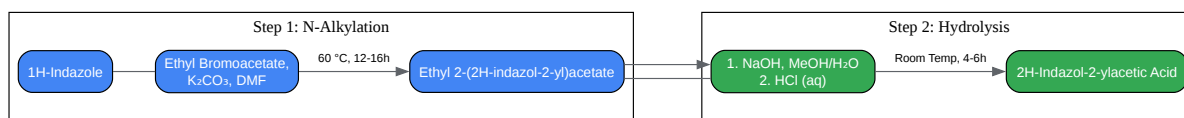
- Ethyl 2-(2H-indazol-2-yl)acetate
- Sodium Hydroxide (NaOH)

- Methanol (MeOH)
- Water (H₂O)
- Hydrochloric Acid (HCl, 2N)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- Dissolve ethyl 2-(2H-indazol-2-yl)acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
- Add sodium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC until the ester is fully consumed.
- Upon completion, remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid. A precipitate should form.
- Extract the acidified solution with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2H-indazol-2-ylacetic acid** as a solid.
- The product can be further purified by recrystallization if necessary.

Mandatory Visualization



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Caption: Synthetic workflow for **2H-indazol-2-ylacetic acid**.

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References

- 1. Ethyl acetate(141-78-6) 1H NMR [m.chemicalbook.com]
- 2. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]
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